molecular formula C17H24F2N4O5S B2586008 N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide CAS No. 869071-84-1

N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide

Cat. No.: B2586008
CAS No.: 869071-84-1
M. Wt: 434.46
InChI Key: NTZTWXPODWOIIZ-UHFFFAOYSA-N
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Description

N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide is a sophisticated chemical scaffold designed for advanced medicinal chemistry and biochemical research. This compound integrates a 1,3-oxazinan core modified with a 2,5-difluorobenzenesulfonyl group, a structure often associated with modulation of protein-protein interactions and enzyme activity. The presence of the ethanediamide (oxalamide) linker connected to a dimethylaminoethyl tail is a critical feature, potentially enabling bidentate hydrogen bonding with biological targets and enhancing solubility for in vitro assays. Researchers can utilize this molecule as a key intermediate or precursor in the synthesis of targeted inhibitor libraries, particularly for programs focused on kinases, proteases, or other hydrolytic enzymes where the oxalamide moiety can act as a transition-state mimic. The dimethylaminoethyl substituent suggests potential for interactions with acidic protein surfaces or as a point for further functionalization to optimize physicochemical and pharmacokinetic properties. This makes the compound exceptionally valuable for probing structure-activity relationships in hit-to-lead optimization campaigns. Its primary research utility lies in the exploration of novel therapeutic agents, serving as a versatile building block to investigate and develop compounds with potential bioactivity.

Properties

IUPAC Name

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(dimethylamino)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N4O5S/c1-22(2)8-6-20-16(24)17(25)21-11-15-23(7-3-9-28-15)29(26,27)14-10-12(18)4-5-13(14)19/h4-5,10,15H,3,6-9,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZTWXPODWOIIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of the oxazinan ring and the introduction of the difluorobenzenesulfonyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of substituted derivatives, depending on the nucleophiles or electrophiles employed.

Scientific Research Applications

N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The difluorobenzenesulfonyl group and the oxazinan ring play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Literature

a) N'-{[3-(2,5-Difluorobenzenesulfonyl)-1,3-Oxazolidin-2-yl]methyl}-N-[2-(Dimethylamino)ethyl]Ethanediamide
  • Key Difference : The oxazinan ring (six-membered) is replaced with a 1,3-oxazolidin ring (five-membered).
  • Published in 2004, this analog may have been studied earlier but lacks accessible data for direct comparison .
b) Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)Phenoxy)-3-Pyridinecarboxamide)
  • Structural Overlap : Contains a difluorophenyl group and amide linkage.
  • Functional Contrast: Diflufenican uses a pyridinecarboxamide core instead of oxazinan, targeting carotenoid biosynthesis in weeds. The absence of a sulfonyl group in diflufenican may limit its utility in sulfonamide-specific pathways .
c) Oxadixyl (N-(2,6-Dimethylphenyl)-2-Methoxy-N-(2-Oxo-3-Oxazolidinyl)Acetamide)
  • Shared Features : Oxazolidinyl ring and amide bond.
  • Divergence: Oxadixyl’s methoxyacetamide chain and phenyl substituents confer antifungal activity, whereas the target compound’s ethanediamide and dimethylaminoethyl groups suggest broader solubility or alternative targets .

Comparative Data Table

Compound Name Core Structure Key Functional Groups Potential Activity
Target Compound 1,3-Oxazinan 2,5-Difluorobenzenesulfonyl, ethanediamide Enzyme inhibition (hypothesized)
Oxazolidin Analog 1,3-Oxazolidin 2,5-Difluorobenzenesulfonyl, ethanediamide Unknown (limited data)
Diflufenican Pyridinecarboxamide 2,4-Difluorophenyl, trifluoromethylphenoxy Herbicide (carotenoid inhibitor)
Oxadixyl Oxazolidinyl Methoxyacetamide, dimethylphenyl Fungicide

Key Structural and Functional Insights

  • Sulfonamide vs. Carboxamide : The sulfonyl group in the target compound could enhance target specificity compared to carboxamide-based pesticides like diflufenican, which rely on hydrophobic interactions .
  • Solubility Enhancements: The dimethylaminoethyl group distinguishes the target compound from analogs like oxadixyl, likely improving aqueous solubility and bioavailability .

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